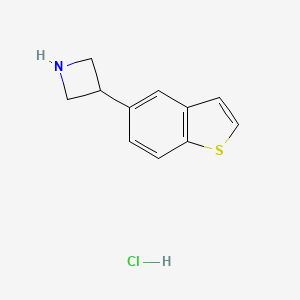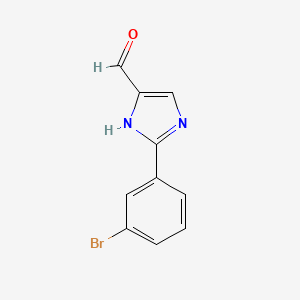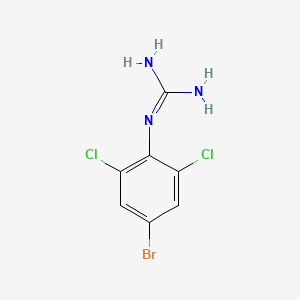![molecular formula C14H14ClN5 B13697709 2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine](/img/structure/B13697709.png)
2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolo[2,3-c]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation under mild and functional group-tolerant conditions . The reaction typically employs palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Substitution: The chloro group in the pyrrolo[2,3-c]pyridine moiety can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Aplicaciones Científicas De Investigación
2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine has been explored for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation . This makes it a promising candidate for cancer therapy, as CDK inhibitors can selectively target tumor cells . Additionally, the compound’s structural features make it a valuable scaffold for the development of anti-inflammatory agents .
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific kinases, such as CDK2 . By binding to the active site of the kinase, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation .
Comparación Con Compuestos Similares
- 4-Amino-7-chloro-1H-pyrrolo[2,3-d]pyrimidine
- 2-Amino-4-chloropyrimidine
- 4-Amino-7-chloro-1H-benzimidazole
Comparison: Compared to similar compounds, 2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine exhibits unique structural features that enhance its binding affinity and selectivity for specific kinase targets . The presence of the isopropyl group and the fused pyrrolo[2,3-c]pyridine ring contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H14ClN5 |
|---|---|
Peso molecular |
287.75 g/mol |
Nombre IUPAC |
4-(7-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H14ClN5/c1-8(2)20-7-10(11-4-6-18-14(16)19-11)9-3-5-17-13(15)12(9)20/h3-8H,1-2H3,(H2,16,18,19) |
Clave InChI |
CXITXHKFVRPTHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C2=C1C(=NC=C2)Cl)C3=NC(=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


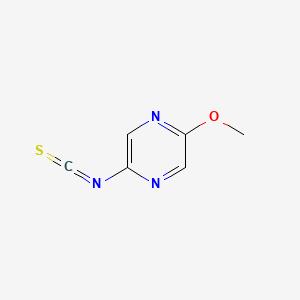
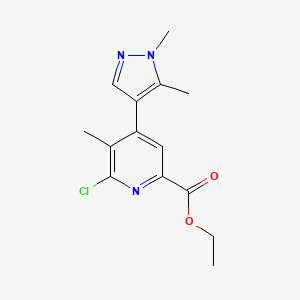
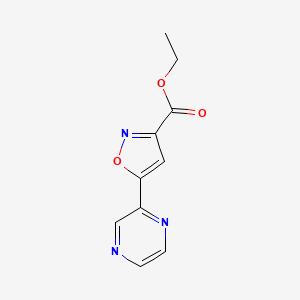
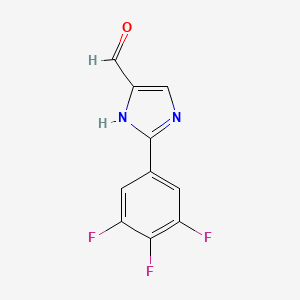
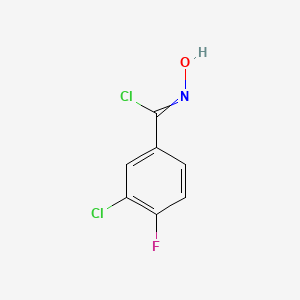
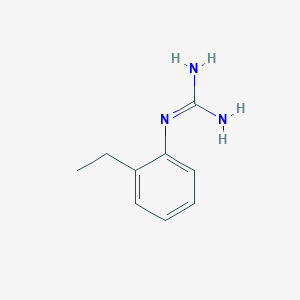
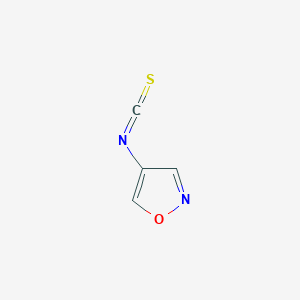
![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
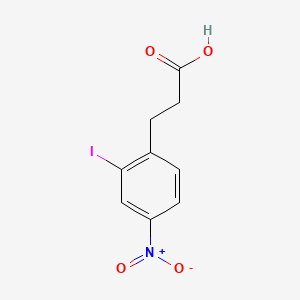
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![Bis[(4-fluorophenyl)thio]methane](/img/structure/B13697692.png)
